N-(3-methoxybenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
N-[(3-METHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the triazole-pyridine intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(3-METHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the pyridine moiety can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[(3-METHOXYPHENYL)METHYL]-2-[3-(PYRIDIN-2-YL)-1H-1,2,4-TRIAZOL-5-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of biological targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-13-6-4-5-12(9-13)11-19-16(23)10-15-20-17(22-21-15)14-7-2-3-8-18-14/h2-9H,10-11H2,1H3,(H,19,23)(H,20,21,22) |
InChI Key |
RYDISKZZPKODBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=N3 |
Origin of Product |
United States |
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